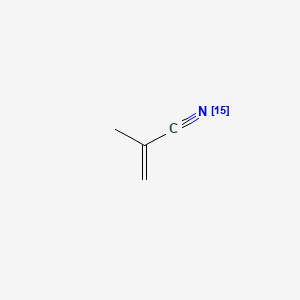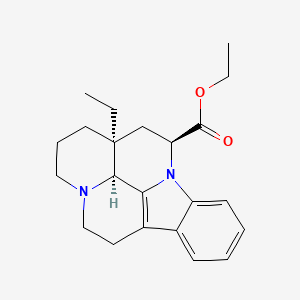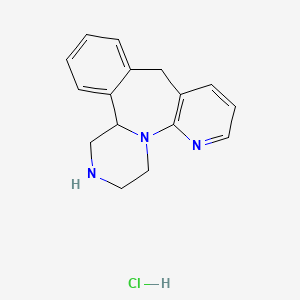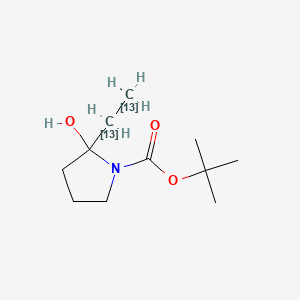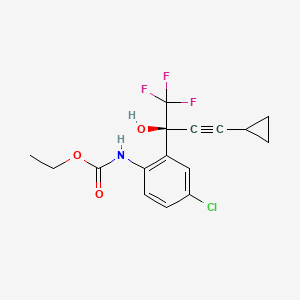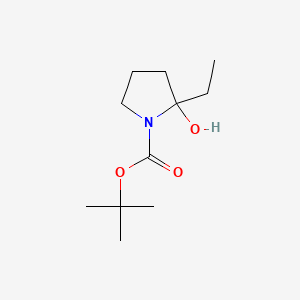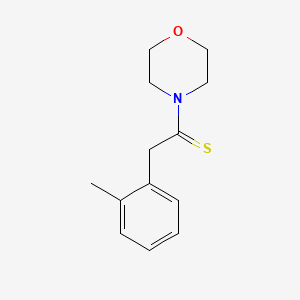
2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the family of thiophene derivatives. It is a psychoactive drug that has gained popularity in recent years due to its stimulant properties. MPA is a potent dopamine reuptake inhibitor and has been shown to increase the release of dopamine and norepinephrine in the brain.
Mechanism of Action
MPA works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can lead to increased alertness, improved cognitive function, and euphoria. MPA has also been shown to have an affinity for serotonin receptors, although its effects on serotonin are not well understood.
Biochemical and physiological effects:
The biochemical and physiological effects of MPA are similar to those of other dopamine reuptake inhibitors. It can lead to increased heart rate, blood pressure, and body temperature. MPA has also been shown to cause vasoconstriction, which can lead to decreased blood flow to certain areas of the body. Long-term use of MPA has been associated with neurotoxicity and damage to dopamine neurons in the brain.
Advantages and Limitations for Lab Experiments
MPA has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor and has been shown to increase the release of dopamine and norepinephrine in the brain. MPA is also relatively easy to synthesize and can be obtained in large quantities. However, there are also several limitations to the use of MPA in lab experiments. It has been associated with neurotoxicity and damage to dopamine neurons in the brain. MPA is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Future Directions
There are several future directions for research on MPA. One area of interest is the potential use of MPA as a treatment for attention deficit hyperactivity disorder (ADHD). MPA has been shown to improve cognitive function and may be effective in treating the symptoms of ADHD. Another area of interest is the development of safer and more effective dopamine reuptake inhibitors. MPA has been associated with neurotoxicity and damage to dopamine neurons in the brain, and there is a need for safer alternatives. Finally, there is a need for more research on the long-term effects of MPA use, particularly in terms of its effects on dopamine neurons and addiction.
Synthesis Methods
The synthesis of MPA involves the reaction of 2-bromo-1-(4-morpholinyl)ethanone with 2-methylthiophene in the presence of a base such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield MPA.
Scientific Research Applications
MPA has been used extensively in scientific research to study the effects of dopamine reuptake inhibitors on the brain. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and improved cognitive function. MPA has also been used to study the effects of dopamine reuptake inhibitors on addiction and drug-seeking behavior.
properties
IUPAC Name |
2-(2-methylphenyl)-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-4-2-3-5-12(11)10-13(16)14-6-8-15-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCOWSSRBVXMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=S)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
